
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a 4-bromobutyl group and a 1-phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Bromination of Butane: The starting material, butane, undergoes bromination to form 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromobutyl)benzene.
Vinylation: The final step involves the vinylation of 1-(4-bromobutyl)benzene with styrene in the presence of a base, such as potassium tert-butoxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the 1-phenylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 1-(4-hydroxybutyl)-4-(1-phenylethenyl)benzene.
Oxidation: Formation of 1-(4-bromobutyl)-4-(1-phenylethenyl)benzoic acid.
Reduction: Formation of 1-(4-bromobutyl)-4-(1-phenylethyl)benzene.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
1-(4-Chlorobutyl)-4-(1-phenylethenyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobutyl)-4-(1-phenylethyl)benzene: Similar structure but with a saturated alkyl group instead of the vinyl group.
1-(4-Bromobutyl)-4-(1-phenylethynyl)benzene: Similar structure but with an ethynyl group instead of the vinyl group.
Uniqueness
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a bromobutyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
392333-38-9 |
|---|---|
分子式 |
C18H19Br |
分子量 |
315.2 g/mol |
IUPAC名 |
1-(4-bromobutyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H19Br/c1-15(17-8-3-2-4-9-17)18-12-10-16(11-13-18)7-5-6-14-19/h2-4,8-13H,1,5-7,14H2 |
InChIキー |
GFQMTZWLQYUDOU-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


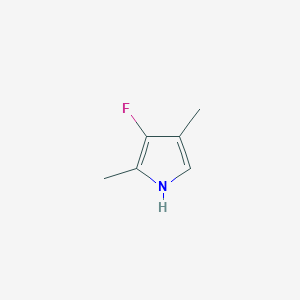
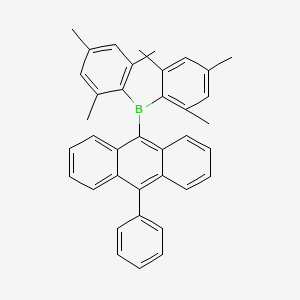

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)

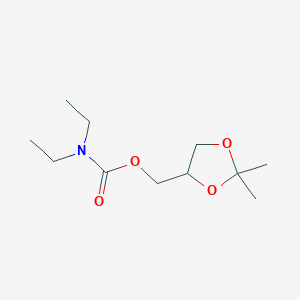
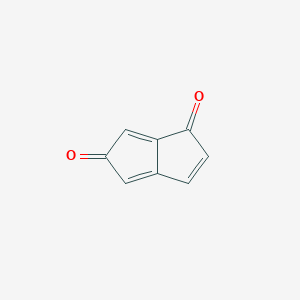


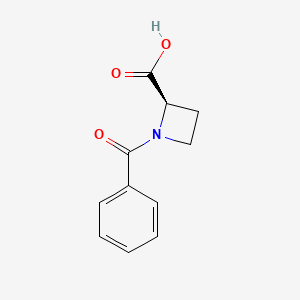
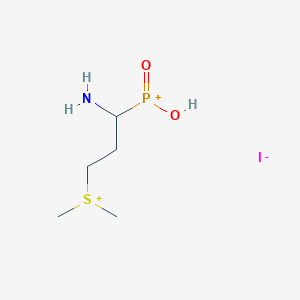
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
